molecular formula C9H18ClNO2 B1469810 Methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride CAS No. 1423031-36-0

Methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride

Cat. No. B1469810
CAS RN: 1423031-36-0
M. Wt: 207.7 g/mol
InChI Key: UHPJVFSZUREVRH-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1423031-36-0 . It has a molecular weight of 207.7 .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 2-amino-2-methylcyclohexanecarboxylate hydrochloride” and its InChI code is "1S/C9H17NO2.ClH/c1-9(10)6-4-3-5-7(9)8(11)12-2;/h7H,3-6,10H2,1-2H3;1H" .

Scientific Research Applications

Conversion and Amination Processes

A significant application of related cyclohexane derivatives involves the amination of methylcyclohexane, which upon treatment with trichloramine and aluminum chloride, undergoes conversion to 1-amino-1-methylcyclohexane. This process, yielding up to 82% based on trichloramine, demonstrates a practical method for direct amination of t-alkanes, offering a new synthesis route for t-carbinamines (Kovavic & Chaudhary, 1967).

Hydrochlorination and Catalysis

Research on the regioselective hydrochlorination of olefins, with a focus on 1-methylcyclohexene using thionyl chloride SOCl2 as an HCl precursor, reveals the influence of solid catalysts like ZF 520 zeolite or K10 montmorillonite. This method enhances selectivity towards the Markovnikov adduct, demonstrating the catalyst's role in organic synthesis and potential applications in designing more efficient and selective chemical reactions (Delaude & Laszlo, 1991).

Synthesis of Amino Acids and Derivatives

The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, a new family of constrained hydroxy-α,α-disubstituted-α-amino acids, showcases the versatility of cyclohexane derivatives in producing novel amino acid structures. These compounds are synthesized through selective transformations, highlighting the cyclohexane framework's utility in developing biologically relevant molecules (Avenoza et al., 1999).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate through unexpected stereoselective substitution reaction highlights the advancements in reaction methodologies. This process showcases the efficiency and selectivity achievable with microwave assistance, opening new avenues for the rapid and selective synthesis of complex molecules (Onogi, Higashibayashi, & Sakurai, 2012).

Catalytic Activity and Mechanisms

Studies on the reaction of 1-methylcyclohexene oxide over solid acids and bases provide insights into catalytic selectivity and mechanism. This research offers valuable information for understanding the catalytic processes and designing better catalysts for industrial applications (Arata, Akutagawa, & Tanabe, 1975).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

methyl 2-amino-2-methylcyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(10)6-4-3-5-7(9)8(11)12-2;/h7H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPJVFSZUREVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride

CAS RN

1423031-36-0
Record name methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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